molecular formula C11H11ClO3 B6268466 rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid CAS No. 1017277-41-6

rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid

Cat. No.: B6268466
CAS No.: 1017277-41-6
M. Wt: 226.7
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Description

rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid: is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a 4-chlorophenyl group attached to an oxolane ring, which is further substituted with a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid typically involves the following steps:

    Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the 4-Chlorophenyl Group: This step often involves nucleophilic substitution reactions where a chlorophenyl group is introduced to the oxolane ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the oxolane ring or the phenyl group.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or aldehydes.

Scientific Research Applications

rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid:

    Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Material Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The oxolane ring and chlorophenyl group could play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include:

    2-(4-chlorophenyl)oxolane-3-carboxylic acid: Lacks the chiral centers present in the racemic mixture.

    2-(4-bromophenyl)oxolane-3-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.

    2-(4-chlorophenyl)tetrahydrofuran-3-carboxylic acid: Similar structure but with a tetrahydrofuran ring instead of oxolane.

The uniqueness of rac-(2R,3R)-2-(4-chlorophenyl)oxolane-3-carboxylic acid lies in its specific stereochemistry and the presence of the chlorophenyl group, which can influence its reactivity and interactions in various applications.

Properties

CAS No.

1017277-41-6

Molecular Formula

C11H11ClO3

Molecular Weight

226.7

Purity

95

Origin of Product

United States

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